molecular formula C19H23NO2S2 B4579213 3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4579213
M. Wt: 361.5 g/mol
InChI Key: HYGGWPVJMNHTLA-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as CBPT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. CBPT has been studied extensively for its ability to inhibit various enzymes and receptors, making it a promising candidate for the treatment of several diseases.

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a broader class of thiazolidinone derivatives, which have been synthesized through various chemical reactions. For example, thiazolidinones have been obtained by cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid, highlighting the versatility of thiazolidinones in chemical synthesis due to their reactive sites which allow for further modification and functionalization (El-Gaby et al., 2009). Moreover, the structure and properties of these compounds are thoroughly characterized using spectroscopic techniques, ensuring their potential for further experimental applications.

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively researched, demonstrating their efficacy against a variety of bacterial and fungal pathogens. For instance, synthesized thiazolidinones have shown significant in vitro antimicrobial activities, suggesting their potential as therapeutic agents in combating microbial infections (Hawas et al., 2012). These findings are critical in the development of new antibiotics and antifungal drugs, addressing the growing concern of antimicrobial resistance.

Supramolecular Self-Assembly

The ability of thiazolidinone derivatives to form supramolecular structures through hydrogen bonding and π–π interactions has been explored, revealing their potential in the design of novel material sciences applications. Studies have shown that thiazolidinone derivatives can self-assemble into complex structures, which could be utilized in the development of nanomaterials and molecular devices (Andleeb et al., 2017). This aspect of thiazolidinones opens up new avenues for their application in nanotechnology and materials science.

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c1-2-12-22-16-10-8-14(9-11-16)13-17-18(21)20(19(23)24-17)15-6-4-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGWPVJMNHTLA-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-cyclohexyl-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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